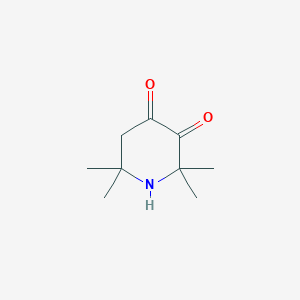
2,2,6,6-Tetramethylpiperidine-3,4-dione
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2,2,6,6-Tetramethylpiperidine-3,4-dione is an organic compound characterized by its piperidine ring structure with four methyl groups attached at the 2, 2, 6, and 6 positions, and two ketone groups at the 3 and 4 positions. This compound is known for its stability and unique chemical properties, making it valuable in various scientific and industrial applications.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 2,2,6,6-Tetramethylpiperidine-3,4-dione typically involves the oxidation of 2,2,6,6-Tetramethylpiperidine. One common method includes the use of oxidizing agents such as oxone or iodine in the presence of a suitable solvent. The reaction is carried out under controlled temperature and pH conditions to ensure high yield and purity.
Industrial Production Methods: On an industrial scale, the production of this compound may involve continuous flow processes to enhance efficiency and scalability. The use of catalytic systems and advanced purification techniques ensures the consistent quality of the final product.
Chemical Reactions Analysis
Types of Reactions: 2,2,6,6-Tetramethylpiperidine-3,4-dione undergoes various chemical reactions, including:
Oxidation: The compound can be further oxidized to form more complex derivatives.
Reduction: It can be reduced to form corresponding alcohols or amines.
Substitution: The methyl groups can be substituted with other functional groups under specific conditions.
Common Reagents and Conditions:
Oxidation: Oxone, iodine, and other oxidizing agents.
Reduction: Hydrogen gas in the presence of a catalyst such as palladium on carbon.
Substitution: Halogenating agents, alkylating agents, and other electrophiles.
Major Products: The major products formed from these reactions include various substituted piperidines, alcohols, and amines, which can be further utilized in different chemical syntheses.
Scientific Research Applications
2,2,6,6-Tetramethylpiperidine-3,4-dione has a wide range of applications in scientific research:
Chemistry: Used as a building block for the synthesis of complex organic molecules.
Biology: Employed in the study of enzyme mechanisms and protein interactions.
Medicine: Investigated for its potential therapeutic properties and as a precursor for drug development.
Industry: Utilized in the production of polymers, resins, and other materials due to its stability and reactivity.
Mechanism of Action
The mechanism by which 2,2,6,6-Tetramethylpiperidine-3,4-dione exerts its effects involves its ability to interact with various molecular targets. The compound can form stable complexes with metals and other substrates, facilitating catalytic reactions. Its unique structure allows it to participate in redox reactions, making it a valuable tool in synthetic chemistry.
Comparison with Similar Compounds
2,2,6,6-Tetramethylpiperidine: A related compound with similar steric properties but lacking the ketone groups.
2,2,6,6-Tetramethylpiperidine-1-oxyl (TEMPO): Known for its use as a radical scavenger and in oxidation reactions.
2,2,6,6-Tetramethyl-4-piperidone: Another ketone derivative with different reactivity and applications.
Uniqueness: 2,2,6,6-Tetramethylpiperidine-3,4-dione stands out due to its dual ketone functionality, which imparts unique reactivity and stability. This makes it particularly useful in applications requiring precise control over chemical reactions and product formation.
Properties
Molecular Formula |
C9H15NO2 |
|---|---|
Molecular Weight |
169.22 g/mol |
IUPAC Name |
2,2,6,6-tetramethylpiperidine-3,4-dione |
InChI |
InChI=1S/C9H15NO2/c1-8(2)5-6(11)7(12)9(3,4)10-8/h10H,5H2,1-4H3 |
InChI Key |
SGYYNHNPUTVBEZ-UHFFFAOYSA-N |
Canonical SMILES |
CC1(CC(=O)C(=O)C(N1)(C)C)C |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![(3E)-1-[4-(diethylamino)phenyl]-3-(4-nitrobenzylidene)-5-phenyl-1,3-dihydro-2H-pyrrol-2-one](/img/structure/B11698623.png)
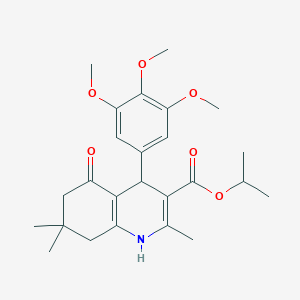
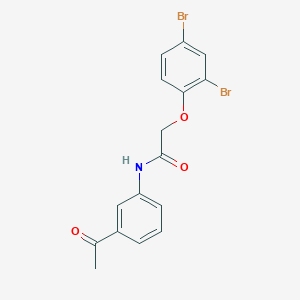
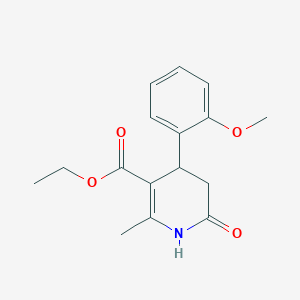
![N'-[(E)-(2,4-dichlorophenyl)methylidene]-2-iodobenzohydrazide](/img/structure/B11698653.png)


![(5Z)-5-{[5-(4-Bromophenyl)furan-2-YL]methylidene}-1-(4-chlorophenyl)-1,3-diazinane-2,4,6-trione](/img/structure/B11698665.png)
![(4Z)-4-[2-(4-methoxy-2-nitrophenyl)hydrazinylidene]-5-oxo-3-phenyl-4,5-dihydro-1H-pyrazole-1-carbothioamide](/img/structure/B11698672.png)
![N'-[(E)-1H-indol-3-ylmethylidene]-3-(piperidin-1-yl)propanehydrazide](/img/structure/B11698673.png)
![Methyl 2-{[1-(acetylamino)-2,2,2-trichloroethyl]amino}-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxylate](/img/structure/B11698678.png)
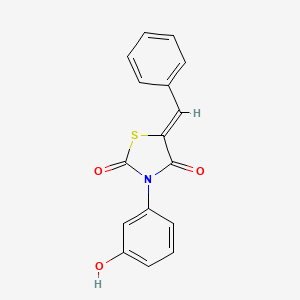
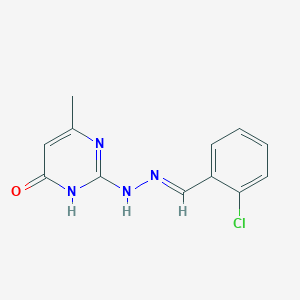
![4-(azepan-1-yl)-6-[(1,1,1,3,3,3-hexafluoropropan-2-yl)oxy]-N,N-diphenyl-1,3,5-triazin-2-amine](/img/structure/B11698696.png)
